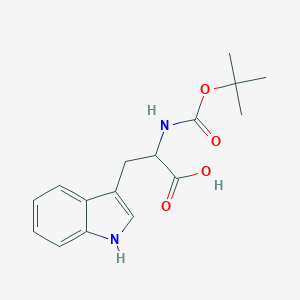

tert-Butyloxycarbonyltryptophan

Beschreibung

Significance of tert-Butyloxycarbonyltryptophan in Peptide Chemistry and Bio-Organic Synthesis

The tert-Butyloxycarbonyl (Boc) protecting group is of paramount importance in peptide synthesis due to its stability under a range of reaction conditions and its facile removal under mild acidic conditions. Boc-Tryptophan is a key reagent in the Boc/Bzl (tert-butoxycarbonyl/benzyl) protection strategy for solid-phase peptide synthesis (SPPS). wikipedia.orgpeptide.com In this scheme, the Boc group provides temporary protection for the Nα-amino group, while more permanent, acid-labile benzyl-based groups protect the side chains of other amino acids. peptide.com

The significance of Boc-Tryptophan lies in its ability to:

Enable controlled peptide chain elongation: By protecting the α-amino group, it prevents the uncontrolled polymerization of the amino acid during the coupling reaction. peptide.com

Serve as a foundational building block: It is a crucial starting material for the synthesis of complex peptides and proteins used in pharmaceutical research and drug development. fengchengroup.com

Facilitate the synthesis of biologically active peptides: Many naturally occurring and synthetic peptides with therapeutic properties contain tryptophan residues.

The physical and chemical properties of Nα-Boc-L-tryptophan are summarized in the table below.

| Property | Value |

| Synonyms | Nα-(tert-Butoxycarbonyl)-L-tryptophan, N-Boc-L-tryptophan |

| Molecular Formula | C16H20N2O4 |

| Molecular Weight | 304.34 g/mol |

| Melting Point | 136 °C (decomposes) sigmaaldrich.com |

| Appearance | White to off-white powder fengchengroup.com |

| Solubility | Not very soluble in water; soluble in organic solvents like DMF, DMSO, and methanol (B129727). fengchengroup.com |

| CAS Number | 13139-14-5 sigmaaldrich.com |

Historical Context of Tryptophan Protection Strategies

The field of peptide synthesis has evolved significantly since its inception. Early methods relied on solution-phase techniques, which were often laborious and inefficient for longer peptides. wikipedia.org The development of solid-phase peptide synthesis (SPPS) by R.B. Merrifield revolutionized the field, allowing for the rapid and efficient synthesis of peptides on a solid support. peptide.com

The choice of protecting groups is central to the success of SPPS. The Boc group, introduced in the 1960s, was a major advancement, offering a reliable method for temporary amine protection. numberanalytics.com The Boc/Bzl strategy became a dominant method in SPPS for many years. wikipedia.org

However, the tryptophan residue, with its electron-rich indole (B1671886) side chain, is susceptible to oxidation and modification by cationic species generated during the acidic cleavage steps of Boc-SPPS. peptide.comchempep.com This led to the development of strategies to protect the indole nitrogen. One of the earliest and most common approaches in Boc chemistry is the use of a formyl (For) group, creating Boc-Trp(For)-OH . peptide.comacs.org This formyl group is stable to the trifluoroacetic acid (TFA) used for Boc removal but can be cleaved during the final hydrofluoric acid (HF) treatment to release the native peptide. peptide.com

The evolution of protecting group strategies also saw the rise of the 9-fluorenylmethoxycarbonyl (Fmoc) group, which is labile to base. researchgate.net The Fmoc/tBu strategy offers milder deprotection conditions compared to the harsh acids used in Boc/Bzl SPPS. wikipedia.org This has led to the development of derivatives like Fmoc-Trp(Boc)-OH , where the indole nitrogen is protected by a Boc group, which is advantageous in the synthesis of peptides containing both arginine and tryptophan, as it minimizes side reactions. advancedchemtech.comsigmaaldrich.com

Current Research Landscape and Emerging Applications of Boc-Tryptophan

Boc-Tryptophan and its derivatives continue to be indispensable tools in modern chemical and biological research. Current research highlights their application in diverse areas beyond traditional peptide synthesis.

Recent studies have demonstrated the use of Boc-protected dipeptides, including those containing tryptophan, as self-assembling, broad-spectrum antibacterial agents. nih.gov Specifically, Boc-Phe-Trp-OMe and Boc-Trp-Trp-OMe have shown notable antibacterial activity and the ability to disrupt biofilms, opening new avenues for the development of novel antimicrobial biomaterials. nih.gov

Furthermore, Boc-Tryptophan is integral to the synthesis of complex biomolecules such as nucleopeptides, which are conjugates of peptides and oligonucleotides. umich.edu The stepwise solid-phase synthesis of these hybrid molecules often employs Nα-Boc-protected amino acids. umich.edu

The application of Boc-Tryptophan derivatives extends to the synthesis of peptide-based pharmaceuticals. For instance, they are used in the creation of analogs of glucagon-like peptide-1 (GLP-1) for potential therapeutic use. advancedchemtech.com The versatility of Boc-Tryptophan is also evident in its use for synthesizing peptides with α,β-didehydrotryptophan (ΔZTrp) residues, which can confer unique structural and functional properties to the resulting peptides. nih.gov

A summary of various Boc-Tryptophan derivatives and their applications is presented below.

| Compound Name | Application |

| Nα-Boc-L-Tryptophan | General building block in solid-phase peptide synthesis. sigmaaldrich.com |

| Boc-Trp(For)-OH | Used in Boc-SPPS to protect the indole side chain from acid-catalyzed side reactions. peptide.compeptide.com |

| Fmoc-Trp(Boc)-OH | Utilized in Fmoc-SPPS to minimize side reactions, particularly in peptides containing arginine. advancedchemtech.com |

| Boc-Phe-Trp-OMe | A dipeptide derivative with demonstrated antibacterial and biofilm-disrupting properties. nih.gov |

| Boc-Trp-Trp-OMe | A dipeptide derivative with antibacterial and biofilm-disrupting capabilities. nih.gov |

The ongoing exploration of tryptophan derivatives in various metabolic pathways and their roles in immunity and disease also suggests future applications for synthetically derived tryptophan-containing molecules, for which Boc-Tryptophan will remain a key starting material. nih.govnih.govfrontiersin.org

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-(1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O4/c1-16(2,3)22-15(21)18-13(14(19)20)8-10-9-17-12-7-5-4-6-11(10)12/h4-7,9,13,17H,8H2,1-3H3,(H,18,21)(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFVNYBJCJGKVQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70318720 | |

| Record name | STK367969 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70318720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13139-14-5, 112525-72-1 | |

| Record name | tert-Butyloxycarbonyltryptophan | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=334306 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | STK367969 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70318720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[(tert-butoxy)carbonyl]-L-tryptophan | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.778 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategic Considerations for Tert Butyloxycarbonyltryptophan

Nα-Protection Strategies: Formation of the tert-Butyloxycarbonyl Moiety

The introduction of the Boc group onto the α-amino group of tryptophan is a key step in preparing this derivative for peptide synthesis. This process, known as Nα-protection, effectively blocks the nucleophilicity of the amino group, allowing for controlled peptide bond formation.

Direct Acylation with Di-tert-butyl Dicarbonate (B1257347)

The most common and efficient method for the Nα-protection of tryptophan is through direct acylation using di-tert-butyl dicarbonate, often referred to as Boc-anhydride. This reaction is typically carried out in a mixed solvent system, such as water-dioxane or water-acetone, in the presence of a base. nih.gov The base, commonly sodium hydroxide (B78521) or sodium bicarbonate, serves to deprotonate the amino group of tryptophan, rendering it nucleophilic enough to attack one of the carbonyl carbons of the di-tert-butyl dicarbonate. nih.govchemicalbook.com This results in the formation of the N-Boc-tryptophan and the release of tert-butanol (B103910) and carbon dioxide as byproducts. The reaction proceeds readily without the need for strict pH control. orgsyn.org

Optimization of Reaction Conditions for Yield and Purity

Optimizing the reaction conditions is critical for maximizing the yield and purity of Boc-Trp-OH. Key parameters that are often adjusted include the choice of solvent, base, temperature, and reaction time. For instance, a study demonstrated the synthesis of N-Boc-L-tryptophan by reacting L-tryptophan with di-tert-butyl dicarbonate in a 1:1 water-dioxane solution with 1M NaOH, stirring at room temperature for 24 hours. nih.gov After the reaction, the pH is adjusted to an acidic value (e.g., pH 2.4 with HCl) to precipitate the product, which is then extracted with an organic solvent like ethyl acetate (B1210297). nih.gov The purity of the final product is often assessed by techniques such as thin-layer chromatography (TLC). sigmaaldrich.com

| Parameter | Condition | Rationale/Observation | Reference |

|---|---|---|---|

| Solvent | 1:1 Water-Dioxane | Provides a good medium for dissolving both the amino acid and the di-tert-butyl dicarbonate. | nih.gov |

| Base | 1M Sodium Hydroxide | Effectively deprotonates the amino group to facilitate the acylation reaction. | nih.gov |

| Reaction Time | 24 hours | Allows for the complete reaction of the starting materials. | nih.gov |

| Temperature | Room Temperature | Sufficient for the reaction to proceed without promoting side reactions. | nih.gov |

| Purification | Acidification and Extraction | Effective for isolating the product from the reaction mixture. | nih.gov |

Indole (B1671886) Nitrogen Protection in Boc-Tryptophan Synthesis

While the α-amino group is the primary site of protection, the indole ring of tryptophan presents its own set of challenges in peptide synthesis. The indole nitrogen can be susceptible to modification under certain reaction conditions, necessitating the use of a protecting group on this moiety as well.

Necessity and Role of Indole Protection (e.g., N-formylation, N-Boc)

In both Boc and Fmoc solid-phase peptide synthesis (SPPS), tryptophan can sometimes be used without protection of the indole moiety. peptide.com However, the indole ring is susceptible to oxidation and modification by cationic species, particularly during the cleavage of other protecting groups. peptide.com To mitigate these side reactions, the indole nitrogen is often protected. In Boc chemistry, a common protecting group for the indole nitrogen is the formyl (CHO) group. peptide.com This group can be removed during the final cleavage from the resin with hydrogen fluoride (B91410) (HF). peptide.com Another protecting group that has been employed for the indole nitrogen is the Boc group itself, leading to a doubly protected tryptophan derivative. google.comrsc.org The use of N-in-Boc protected tryptophan is particularly recommended for the synthesis of peptides containing both arginine and tryptophan to minimize side reactions and improve the purity and yield of the final peptide. advancedchemtech.com

Regioselectivity in Indole Derivatization

When introducing a protecting group to the indole ring, achieving regioselectivity is paramount. The desired modification is at the N1 position (the indole nitrogen). Research has shown that N-alkylation of the indole nitrogen of Nα-protected tryptophans can be achieved with high regioselectivity. thieme-connect.com The choice of protecting group on the α-amino group and the reaction conditions can influence the regioselectivity of the indole derivatization. For instance, modulating the nucleophilicity of the indole by employing an N-Boc group can direct arylation to the C2 position. acs.orgnih.gov

Advanced Synthetic Routes to Specific Boc-Tryptophan Analogs

The synthesis of specific Boc-tryptophan analogs often requires multi-step pathways involving protection, modification, and deprotection strategies tailored to the target molecule.

Preparation of Boc-L-Tryptophan Benzyl (B1604629) Ester

The synthesis of Boc-L-tryptophan benzyl ester is a two-step process that begins with the protection of the α-amino group of L-tryptophan, followed by the esterification of the carboxyl group.

N-α-Boc Protection: L-tryptophan is reacted with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base, such as sodium hydroxide, in a solvent system like a water-dioxane mixture. This reaction selectively introduces the Boc protecting group onto the α-amino nitrogen.

Benzyl Esterification: The resulting Boc-L-tryptophan is then esterified. As mentioned previously, methods such as the use of benzyldimethylanilinium salts or Fischer-Speier esterification with p-toluenesulfonic acid and benzyl alcohol can be employed to yield Boc-L-tryptophan benzyl ester. The choice of method depends on the desired scale and the need to avoid harsh acidic conditions. researchgate.net

| Reaction | Key Reagents | Typical Conditions | Reference |

| N-α-Boc Protection | L-Tryptophan, Di-tert-butyl dicarbonate (Boc₂O), NaOH | Water/Dioxane, Room Temperature | nih.gov |

| Benzyl Esterification (Salt Method) | Boc-L-Tryptophan, Benzyldimethylanilinium hydroxide | Toluene, Reflux | researchgate.net |

| Benzyl Esterification (Fischer) | Boc-L-Tryptophan, Benzyl alcohol, p-TsOH | Me-THF, Reflux with water removal |

Synthetic Pathways to Boc-Trp(For)-OH

For many applications in peptide synthesis, particularly when synthesizing peptides containing arginine, the indole nitrogen of tryptophan must also be protected to prevent side reactions. The formyl (For) group is a common choice for this purpose.

The synthesis of N-α-Boc-N-in-formyl-L-tryptophan, or Boc-Trp(For)-OH, involves the selective formylation of the indole nitrogen of Boc-L-tryptophan. A common method for the N-formylation of 3-substituted indoles is treatment with formic acid. To facilitate the reaction and avoid potential side reactions or racemization, an activating agent such as dicyclohexylcarbodiimide (B1669883) (DCC) can be used. The DCC reacts with formic acid to form an active formylating reagent, which then reacts with the indole nitrogen of Boc-Trp-OH. This method provides a pathway to Boc-Trp(For)-OH, which is stable under the conditions of Boc solid-phase peptide synthesis and can be readily deprotected during the final cleavage from the resin. peptide.com

| Starting Material | Key Reagents | Purpose | Reference |

| Boc-L-Tryptophan | Formic Acid, Dicyclohexylcarbodiimide (DCC) | N-in-formylation of the indole ring | peptide.com |

Methods for Synthesizing L-N-Boc-high-Tryptophan Methyl Esters

The synthesis of homologated tryptophan derivatives, such as L-N-Boc-high-tryptophan methyl esters, involves more complex, multi-step synthetic routes. The term "high-tryptophan" typically refers to a tryptophan analog with an extended carbon chain between the indole ring and the α-carbon.

A patented method describes the preparation of L-N-Boc-high-tryptophan methyl ester starting from L-2-amino adipic acid. The key steps in this pathway are:

Cyclization: L-2-amino adipic acid is cyclized to form L-2-pyrrolidone-5-carboxylic acid.

Esterification: The carboxylic acid is then esterified to its methyl ester using trimethylsilyldiazomethane.

N-Boc Protection and Reduction: The nitrogen of the pyrrolidone ring is protected with a Boc group, followed by reduction of the lactam carbonyl.

Indole Formation: The final step involves the construction of the indole ring system to yield the L-N-Boc-high-tryptophan methyl ester. This can be achieved through methods such as a Fischer indole synthesis or a palladium-catalyzed Heck reaction.

This advanced route demonstrates the chemical strategies required to build complex, non-canonical amino acid derivatives from readily available starting materials.

| Step | Starting Material | Key Transformation | Reagents |

| 1 | L-2-Amino Adipic Acid | Cyclization | Glacial Acetic Acid, Water |

| 2 | L-2-Pyrrolidone-5-carboxylic acid | Methyl Esterification | Trimethylsilyldiazomethane |

| 3 | L-2-Pyrrolidone-5-methyl ester | N-Boc Protection & Reduction | Boc₂O, Lithium triethylborohydride |

| 4 | Reduced Intermediate | Indole Ring Formation | Fischer Indole Synthesis or Heck Reaction |

Role of Tert Butyloxycarbonyltryptophan in Solid Phase Peptide Synthesis Spps

Integration of Boc-Tryptophan into Peptide Sequences

The incorporation of amino acids into a growing peptide chain is a stepwise process involving the coupling of a protected amino acid to the N-terminus of the resin-bound peptide. The Boc group serves as a temporary protecting group for the α-amino group of tryptophan. peptide.com

Coupling Reagents and Methodologies in Boc Strategy SPPS

In Boc-based SPPS, the activation of the carboxylic acid group of the incoming Boc-amino acid is necessary to facilitate the formation of a peptide bond. Several reagents and methodologies have been developed for this purpose.

One common approach is the use of carbodiimides , such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), often in the presence of an activating agent like 1-hydroxybenzotriazole (B26582) (HOBt) to form a highly reactive HOBt ester. This method is effective but can sometimes lead to the formation of a poorly reactive N-acylurea byproduct.

Another class of reagents is the phosphonium-based reagents , like benzotriazol-1-yl-oxytripyrrolidinophosphonium (B8747277) hexafluorophosphate (B91526) (PyBOP®). These reagents are known for their high coupling efficiency and reduced risk of side reactions compared to carbodiimides.

Uronium/aminium-based reagents , such as O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU), are also widely used. peptide.com These reagents, in combination with a base like N,N-diisopropylethylamine (DIEA), facilitate rapid and efficient coupling. peptide.com The choice of coupling reagent can be critical, especially for sterically hindered couplings or "difficult" sequences.

More recently, the use of Boc-amino acid pentafluorophenyl esters has been explored, which can offer comparable coupling rates to symmetrical anhydrides under specific conditions. nih.gov

Table 1: Common Coupling Reagents in Boc SPPS

| Reagent Class | Example Reagent(s) | Key Features |

| Carbodiimides | DCC, DIC | Widely used, can form byproducts. |

| Phosphonium-based | PyBOP® | High efficiency, reduced side reactions. |

| Uronium/Aminium-based | HBTU, HATU | Rapid and efficient coupling. peptide.com |

| Active Esters | Pentafluorophenyl esters | Requires specific resin and conditions. nih.gov |

Challenges in Incorporating Tryptophan Residues in SPPS

The indole (B1671886) side chain of tryptophan, while often not requiring a protecting group in Boc chemistry, presents unique challenges during SPPS. nih.gov The electron-rich indole ring is susceptible to oxidation and modification by electrophilic species. nih.gov These reactive species can be generated during the cleavage of other protecting groups, particularly those from arginine residues. sigmaaldrich.com

Furthermore, unexpected alkylation of the indole nucleus by the resin linker has been observed in syntheses on a Wang solid support, leading to the formation of side-products. nih.govresearchgate.net This side reaction can occur regardless of the scavenger used or the position of the tryptophan residue in the peptide sequence, unless it is at the C-terminus. nih.govresearchgate.net To mitigate these issues, the indole nitrogen can be protected, for instance with a formyl group (For). peptide.com

Deprotection Chemistry of the tert-Butyloxycarbonyl Group

The removal of the Boc protecting group is a critical step that must be performed repeatedly throughout the synthesis. This process, known as deprotection, utilizes strong acids to cleave the Boc group from the N-terminus of the peptide chain.

Acidolytic Cleavage Mechanisms of Boc-groups (e.g., Trifluoroacetic Acid, HF)

The deprotection of the Boc group is typically achieved using a solution of trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM). jkchemical.com The mechanism involves the protonation of the Boc group's carbonyl oxygen by the acid. commonorganicchemistry.com This is followed by the cleavage of the tert-butyl-oxygen bond, leading to the formation of a tert-butyl cation and a carbamic acid intermediate. commonorganicchemistry.comresearchgate.net The carbamic acid is unstable and readily decarboxylates to release the free amine of the peptide and carbon dioxide gas. commonorganicchemistry.comresearchgate.net

For the final cleavage of the peptide from the resin and the removal of more robust side-chain protecting groups (like benzyl-based groups), a stronger acid such as anhydrous hydrogen fluoride (B91410) (HF) is often employed. peptide.compeptide.comnih.govresearchgate.net The fundamental mechanism of Boc group removal remains an acid-catalyzed process. The rate of this deprotection has been shown to have a second-order dependence on the acid concentration in some cases. researchgate.net

Formation of tert-Butyl Carbonium Ions and Their Reactivity

A key consequence of the acidolytic cleavage of the Boc group is the generation of highly reactive tert-butyl carbonium ions (tert-butyl cations). peptide.comresearchgate.net These carbocations can engage in several subsequent reactions. They can be quenched by a suitable trapping agent, deprotonate to form isobutylene (B52900) gas, or polymerize. commonorganicchemistry.com

Crucially, the tert-butyl cation is a potent electrophile and can react with nucleophilic sites within the peptide chain. acsgcipr.org The electron-rich indole ring of tryptophan is particularly susceptible to alkylation by these carbocations. peptide.compeptide.comacsgcipr.org This can lead to the formation of undesirable tert-butylated tryptophan side products, compromising the purity and yield of the final peptide. peptide.compeptide.com

Mitigation of Side Reactions During Boc-Tryptophan Deprotection and Cleavage

To prevent the deleterious effects of the tert-butyl cation and other reactive species generated during deprotection and final cleavage, scavengers are added to the reaction mixture. peptide.comacsgcipr.org These are nucleophilic compounds that can effectively trap the carbocations before they can react with the peptide. peptide.comacsgcipr.org

Commonly used scavengers include:

Thioanisole: Effective at preventing alkylation. nih.gov

1,2-Ethanedithiol (EDT): A thiol-based scavenger that can also help in the thiolytic cleavage of certain protecting groups. sigmaaldrich.comnih.gov

Dithioethane (DTE): Added to the cleavage solution to scavenge tert-butyl cations. peptide.compeptide.com

Phenol: Can also act as a scavenger. nih.gov

Triisopropylsilane (TIS): Often used in Fmoc chemistry but can also be effective in trapping carbocations.

The choice and combination of scavengers are critical and often depend on the specific amino acid composition of the peptide. For instance, a popular cleavage cocktail known as "Reagent K" consists of TFA, water, phenol, thioanisole, and EDT. nih.gov

For peptides containing tryptophan, protecting the indole nitrogen with a formyl group (Trp(For)) is a common strategy to prevent side reactions. peptide.com This formyl group can be removed concomitantly with other protecting groups during the final cleavage step, often with the aid of a thiol-containing scavenger like EDT. sigmaaldrich.com The use of Boc-Trp(Boc)-OH, where the indole nitrogen is also protected by a Boc group, can significantly reduce alkylation during TFA treatment, especially when combined with Arg(Pbf) protection. sigmaaldrich.comresearchgate.net

Impact of Boc-Protection on Peptide Stability and Purification

The use of Boc protection, both for the α-amino group in Boc-SPPS and for the tryptophan side chain, has a notable impact on the stability and purification of the resulting peptides.

The Boc group is generally stable under basic and nucleophilic conditions, allowing for orthogonal protection strategies when combined with base-labile groups like Fmoc. organic-chemistry.org However, its acid lability requires careful control of the reaction conditions to prevent premature deprotection. researchgate.net

For hydrophobic peptides, Boc chemistry can sometimes offer advantages in preventing aggregation during synthesis. The protonation of the N-terminal amine after Boc removal under acidic conditions can reduce hydrogen bonding and improve solubility and coupling efficiency. nih.gov

The purification of peptides containing Boc-protected tryptophan can be influenced by the protecting group strategy. While Nin-Boc protection significantly reduces side products, leading to a purer crude peptide and simplifying purification, other strategies have been developed to actively facilitate purification. peptide.compeptide.comajpamc.com For instance, the use of a temporary cationic-tagging protecting group on the tryptophan indole, such as the 4-(N-methylamino)butanoyl (Nmbu) group, can improve the solubility of the peptide during HPLC purification. researchgate.net This group is later cleaved under mild basic conditions to yield the final, deprotected peptide. researchgate.net

Derivatization and Functionalization of Tert Butyloxycarbonyltryptophan for Research Applications

Modification of the Indole (B1671886) Moiety of Boc-Tryptophan

The indole ring of tryptophan is a versatile platform for chemical modification. Strategic functionalization at various positions of the indole nucleus can lead to the development of unique tryptophan analogs with enhanced or novel properties.

A significant challenge in tryptophan chemistry has been the selective functionalization of the C7 position of the indole ring. acs.org A powerful strategy to achieve this involves a one-pot, two-step sequence of C2/C7-diboronation followed by a selective C2-protodeboronation. acs.orgnih.gov This method provides efficient access to C7-boronated tryptophan derivatives, which are valuable intermediates for further chemical transformations. acs.org

The initial step in this sequence is the iridium-catalyzed diboronation of N-Boc-L-tryptophan methyl ester. acs.org This reaction proceeds smoothly under mild conditions, leading to the formation of the corresponding C2/C7-diboronated tryptophan derivative. acs.org The diborotryptophan product can be isolated in high yield after purification by flash column chromatography. acs.org This iridium-catalyzed borylation offers a direct and efficient method for introducing boron moieties at two key positions of the indole ring. acs.orgnih.gov

Following the diboronation, a selective C2-protodeboronation is carried out. acs.org This step is crucial for isolating the desired C7-boronated product. acs.org It has been found that a catalytic amount of palladium(II) acetate (B1210297) in acetic acid can efficiently promote the cleavage of the C2-boron bond, leaving the C7-boron group intact. acs.org The propensity of C2-boronated indoles to undergo protodeboronation, a reaction sometimes considered an undesirable side reaction in Suzuki-Miyaura cross-couplings, is harnessed here as a key synthetic transformation. acs.orgdigitellinc.com The optimal temperature for this palladium-catalyzed step is around 30 °C, delivering the C7-boronated N-Boc-L-tryptophan methyl ester in excellent yield. acs.org

Table 1: Key Catalytic Systems for C7-Selective Boronation

| Step | Catalyst | Reagents | Key Feature |

|---|---|---|---|

| C2/C7-Diboronation | Iridium-based catalyst | Borylating agent | Mild conditions, high yield of diboronated intermediate. acs.org |

The C7-boronated N-Boc-L-tryptophan methyl ester serves as a versatile building block for the synthesis of a variety of C7-substituted tryptophan derivatives. acs.org This intermediate can readily undergo Suzuki-Miyaura cross-coupling reactions with aryl halides to produce C7-aryl tryptophans. Furthermore, the boron functionality can be converted to a hydroxyl group to yield C7-hydroxy tryptophan or transformed into a halogen substituent to give C7-halo tryptophans. acs.orgnih.gov This methodology provides a rapid and efficient route to a range of unnatural amino acids that were previously challenging to synthesize. acs.org

Alkylation of the indole nitrogen (N1 position) of Boc-tryptophan is another common modification strategy. nih.govnih.gov This can be achieved by treating N-Boc-L-tryptophan with an alkyl bromide in the presence of a base, such as sodium hydroxide (B78521), in a solvent like dimethyl sulfoxide (B87167) (DMSO). nih.gov This reaction simultaneously protects the carboxylic acid as an ester and alkylates the indole nitrogen. nih.gov Subsequent deprotection of the amino and carboxyl groups yields the desired 1-alkyl-tryptophan derivatives. nih.gov This approach has been utilized to synthesize a series of 1-alkyltryptophan analogs for various research purposes. nih.gov

To overcome the limitations of intrinsic tryptophan fluorescence for certain biological studies, fluorescent tryptophan analogs have been developed. rsc.orgrsc.orgresearchgate.net One notable class of such analogs is the carbazole-derived α-amino acids. rsc.orgrsc.org These compounds are designed to be structural mimics of tryptophan and can be readily incorporated into peptides. rsc.orgrsc.orgresearchgate.net

The synthesis of these fluorescent amino acids often involves a key Negishi cross-coupling reaction. rsc.orgrsc.orgresearchgate.net This reaction couples a protected β-iodoalanine derivative with a suitable organozinc reagent derived from a carbazole (B46965) scaffold. researchgate.net The resulting product, after deprotection, yields the carbazole-containing amino acid. rsc.orgresearchgate.net These tryptophan analogs exhibit strong fluorescent emission and high quantum yields in both organic solvents and water, making them effective molecular reporters for studying biological events like protein-protein interactions. rsc.orgrsc.orgresearchgate.net

Table 2: Comparison of Tryptophan and a Fluorescent Carbazole Analog

| Feature | L-Tryptophan | Carbazole-derived α-amino acid |

|---|---|---|

| Core Structure | Indole | Carbazole |

| Fluorescence | Intrinsic, but can be quenched | Strong emission, high quantum yield. rsc.orgrsc.orgresearchgate.net |

C7-Selective Boronation and Subsequent Derivatization

Derivatization for Analytical Quantification

The quantification of certain biomolecules, such as amino acid-based neurotransmitters, presents analytical challenges due to their inherent chemical properties. nih.gov Many of these compounds lack functional groups that are readily detectable by common analytical techniques like UV or fluorescence detection. nih.gov Furthermore, their sensitivity in mass spectrometric detection can be low. nih.gov To overcome these limitations, a chemical derivatization strategy can be employed. This involves modifying the chemical structure of the analyte to enhance its detectability. spectroscopyonline.com

Pre-Column Derivatization with N-α-Boc-L-tryptophan hydroxysuccinimide ester (Boc-TRP) for LC/MS

A notable method for the analytical quantification of neurotransmitters involves pre-column derivatization using N-α-Boc-L-tryptophan hydroxysuccinimide ester (Boc-TRP). nih.gov This succinimide (B58015) reagent is utilized to label analytes prior to their separation by liquid chromatography (LC) and subsequent detection by mass spectrometry (MS). nih.gov

The derivatization reaction with Boc-TRP has been shown to be both rapid and quantitative. nih.gov For instance, in a study involving the quantification of multiple neurotransmitters in rat brain microdialysis samples, the derivatization was successfully carried out in a phosphate (B84403) buffer at a pH of 7.4 and at room temperature. nih.gov This process simplifies the sample workup by eliminating the need for concentration and reconstitution steps. nih.gov The resulting derivatized neurotransmitters are well-suited for rapid analysis by LC/MS, with chromatographic separation achievable in under three minutes. nih.gov

Enhancement of Specificity and Sensitivity in Mass Spectrometry

The primary advantage of derivatizing analytes with Boc-TRP lies in the significant enhancement of specificity and sensitivity during mass spectrometric analysis. nih.gov The introduction of the tert-Butyloxycarbonyl (Boc) group to the analyte molecule alters its chemical properties in a way that is highly beneficial for detection. nih.govnih.gov

In triple quadrupole mass spectrometry operating in Multiple Reaction Monitoring (MRM) mode, the Boc-group on the derivatized product generates distinct and characteristic fragmentation patterns. nih.gov This unique fragmentation is crucial for improving the specificity of the analysis, allowing for more confident identification of the target analyte amongst other components in a complex sample matrix. nih.gov

Furthermore, the derivatization dramatically increases the sensitivity of the detection. nih.gov The modification of the analyte's structure can improve its ionization efficiency in the mass spectrometer's ion source. nih.gov This leads to a stronger signal and, consequently, a lower limit of detection. Research has demonstrated that this derivatization and LC/MS quantification method provides a broad linear dynamic range, typically from single-digit nanomolar (nM) concentrations up to 1000 nM, with high linearity (coefficient > 0.990). nih.gov At the lower limit of quantification (LOQ), the method has shown high accuracy, with recovery values ranging from 95% to 108%, and excellent precision, with a coefficient of variation (CV%) of less than 20%. nih.gov

The following table summarizes the key performance metrics of the Boc-TRP derivatization method for LC/MS quantification of neurotransmitters.

| Parameter | Value |

| Linear Dynamic Range | 1 nM - 1000 nM |

| Linearity (Coefficient) | > 0.990 |

| Accuracy at LOQ | 95% - 108% |

| Precision (CV%) at LOQ | < 20% |

This enhancement in sensitivity and specificity makes the derivatization with tert-Butyloxycarbonyltryptophan a valuable tool for the accurate and reliable quantification of otherwise difficult-to-measure biological compounds. nih.gov

Advanced Research Applications of Tert Butyloxycarbonyltryptophan and Its Derivatives

Design and Synthesis of Peptide-Based Therapeutics

The use of Boc-Trp is integral to modern solid-phase peptide synthesis (SPPS), a technique that has revolutionized the creation of custom peptides. google.comsigmaaldrich.com In this process, amino acids are sequentially added to a growing chain anchored to a solid resin support. The Boc group on the incoming amino acid, such as Boc-Trp, ensures that only the carboxyl group reacts with the free amino group of the resin-bound peptide. After the coupling reaction, the Boc group is removed with a mild acid, preparing the peptide for the next amino acid addition. This cyclical process allows for the efficient and precise construction of peptides with a defined sequence. google.com

Boc-Trp is a key starting material in the synthesis of bioactive peptides, which are organic substances that can influence physiological processes and are considered a new generation of biological regulators. nih.gov Research has focused on constructing novel peptide structures with therapeutic potential.

A notable area of investigation is the development of new antibacterial agents to combat rising drug resistance. In one study, researchers synthesized Boc-protected dipeptides, specifically Boc-Phe-Trp-OMe and Boc-Trp-Trp-OMe, using hydrophobic amino acids. nih.gov These dipeptides demonstrated broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria, with a significant capacity to eradicate and disrupt bacterial biofilms. nih.gov The study highlighted that Boc-protected dipeptides could represent a promising class of broad-spectrum antibacterial agents. nih.gov

The versatility of Boc-Trp extends to the synthesis of more complex peptide drug candidates. For instance, it is used in the Boc-chemistry approach to solid-phase synthesis of peptide hormones like [D-Trp⁶]LHRH-NH₂, a luteinizing hormone-releasing hormone analog. google.com Furthermore, derivatives such as Fmoc-Trp(Boc)-OH have been identified as promising candidates for developing potent inhibitors of enzymes like butyrylcholinesterase, which is relevant in the context of experimental drugs for Alzheimer's disease. nih.gov The incorporation of the Boc group on the tryptophan indole (B1671886) nitrogen was found to significantly enhance inhibitory activity. nih.gov

Table 1: Antibacterial Activity of Boc-Protected Dipeptides

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC₉₀) | Key Findings | Reference |

|---|---|---|---|---|

| Boc-Phe-Trp-OMe | Gram-positive & Gram-negative | 230 - 400 µg/mL | Broad-spectrum antibacterial activity; Biofilm eradication and disruption. | nih.gov |

| Boc-Trp-Trp-OMe | Gram-positive & Gram-negative | 230 - 400 µg/mL | Broad-spectrum antibacterial activity; Self-assembles into nanostructures. | nih.gov |

The tryptophan metabolic pathway is a critical area of interest in both oncology and neurology. Tryptophan catabolism, the process of its degradation, has emerged as a significant regulator of cancer progression by affecting both tumor cell properties and anti-tumor immune responses. nih.gov The enzymes responsible for the first step of this pathway, IDO1, IDO2, and TDO2, are key targets for cancer therapy. nih.gov

Leveraging this, researchers are designing and synthesizing tryptophan derivatives as potential anti-cancer agents. In one such study, Boc-Trp was used as the starting material to synthesize a series of 1-alkyl-tryptophan analogs, including 1-ethyltryptophan (1-ET), 1-propyltryptophan (1-PT), and 1-butyl-tryptophan (1-BT). nih.gov These compounds were designed to alter the metabolic fate of tryptophan. nih.gov The synthesized analogs were tested for their cytotoxic activity against cancer cell lines, with 1-BT showing the most potent effects against SGC7901 (gastric adenocarcinoma) and HeLa (cervical cancer) cells. nih.gov

In neurology, research involving tryptophan derivatives has led to potential therapeutic candidates. For example, studies on inhibitors for the enzyme butyrylcholinesterase (BChE), a target in Alzheimer's disease research, found that Fmoc-Trp(Boc)-OH was a significantly better inhibitor than its unprotected counterpart. nih.gov This suggests that the modification of the tryptophan side chain with a Boc group is a viable strategy for developing more effective enzyme inhibitors for neurological disorders. nih.gov

Table 2: Cytotoxicity of 1-Alkyl-Tryptophan Analogs Synthesized from Boc-Trp

| Compound | Cell Line | Concentration | Cytotoxicity | Reference |

|---|---|---|---|---|

| 1-butyl-tryptophan (1-BT) | SGC7901 | 1 mmol/L & 2 mmol/L | Most powerful among tested analogs | nih.gov |

| 1-butyl-tryptophan (1-BT) | HeLa | 1 mmol/L & 2 mmol/L | Most powerful among tested analogs | nih.gov |

Rational drug design involves creating molecules that can specifically interact with a biological target, such as a receptor, to modulate its activity. Tryptophan is the metabolic precursor to the neurotransmitter serotonin (B10506), making its derivatives, and the tools to synthesize them like Boc-Trp, highly relevant for designing modulators of the serotonin system. nih.gov The search for new compounds targeting serotonin and dopamine (B1211576) receptors is a major focus in medicinal chemistry, aiming to develop safer antidepressants and other neuro-therapeutics. nih.gov

The design of allosteric modulators—compounds that bind to a receptor at a site different from the primary (orthosteric) site—is a sophisticated strategy for developing novel pharmaceuticals. mdpi.com Research into allosteric modulators for serotonin receptors, such as the 5-HT₂C receptor, aims to create selective agonists for potential use as anxiolytics and antiobesity agents. mdpi.com While these studies may not always directly name Boc-Trp, its use is implicit in the synthesis of the peptide or small molecule libraries that are screened for activity. The ability to create a diverse range of tryptophan-containing or -derived structures is essential for exploring the structure-activity relationships needed to identify potent and selective receptor modulators. nih.gov

Boc-Trp is a crucial intermediate in the chemical synthesis of analogs of neurotransmitters derived from tryptophan, such as serotonin. These analogs are vital tools for studying neurotransmitter function and for developing new drugs. A key synthetic strategy involves first protecting the amino group of L-tryptophan with a di-tert-butyl dicarbonate (B1257347) to form N-Boc-l-tryptophan. nih.gov This step is critical as it prevents the highly reactive amino group from interfering with subsequent reactions.

Once the Boc-protected tryptophan is formed, further modifications can be made. For example, researchers have developed a method to perform carboxyl protection and indole alkylation in a single step, using an alkyl bromide in the presence of an alkali. nih.gov This allows for the creation of a variety of 1-alkyl-tryptophan analogs. Following these modifications, the protecting groups are removed to yield the final neurotransmitter analog. nih.gov This synthetic pathway demonstrates the indispensable role of Boc-Trp in enabling the specific and controlled chemical modifications necessary to produce novel tryptophan analogs for research. nih.govnih.gov

Biochemical and Biophysical Investigations

Beyond synthesis, tryptophan and its derivatives are central to biochemical and biophysical studies aimed at understanding the fundamentals of protein science.

Tryptophan is an amino acid with unique properties that plays a significant role in the structure, folding, and stability of proteins, particularly membrane proteins. mdpi.com It is frequently found at the interface between water and the lipid bilayer, where it helps anchor and orient the protein. mdpi.com Tryptophan's contribution to protein stability is complex and highly dependent on its local environment within the protein structure. mdpi.com

In the synthesis of peptides and proteins for these biophysical studies, Boc-Trp is often used. Protecting the tryptophan indole nitrogen, for instance with a Boc group as in Boc-Trp(Boc)-OH, can lead to higher yields during the cleavage step of solid-phase peptide synthesis, especially for peptides with a C-terminal tryptophan. sigmaaldrich.com

Furthermore, the incorporation of tryptophan analogs into proteins provides a powerful tool for structural analysis using spectroscopic techniques like fluorescence and phosphorescence. nih.gov Analogs such as 5-hydroxytryptophan (B29612) can be biosynthetically incorporated into a protein, allowing it to be selectively excited and monitored. nih.gov The synthesis of these analogs often begins with a protected form of tryptophan, illustrating the foundational role of compounds like Boc-Trp in creating the molecular probes needed for advanced biophysical investigations of protein structure and dynamics. sigmaaldrich.com

Exploration of Protein-Ligand and Protein-Protein Interactions

The intrinsic properties of the amino acid tryptophan, particularly its indole side chain, make it a crucial player in various biological interactions. It is frequently involved in π-π stacking, cation-π, and CH-π bonds, which are fundamental to protein structure and the binding of ligands. researchgate.net The tert-butyloxycarbonyl (Boc) protecting group, when attached to tryptophan, provides a valuable tool for studying these interactions. The Boc group offers excellent protection against electrophilic attack on the indole nucleus, which can be a significant advantage during the synthesis of peptides and proteins. google.com

The study of protein-protein interactions (PPIs) is essential for understanding cellular functions. beilstein-journals.org Amino acids like tryptophan, methionine, and phenylalanine are recognized as important for these interactions. nih.gov By employing derivatives like Boc-tryptophan, researchers can modulate and investigate the specific contributions of tryptophan residues to these complex associations. For instance, the progressive fluorination of tryptophan residues, a technique compatible with Boc protection strategies, has been used to probe the electrostatic nature of protein-ligand binding. In one study, this method revealed that electrostatic π-π interactions involving a tryptophan residue were critical for drug binding in a multidrug transcriptional repressor protein. researchgate.net

Furthermore, advanced techniques like tandem affinity purification (TAP) coupled with metabolomics can identify small molecules that interact with proteins under near-native conditions. mdpi.com This approach, which can be used for proteins containing Boc-tryptophan, allows for the detailed characterization of protein-metabolite interactions, which are often transient and challenging to detect. mdpi.com The stability and specific protection afforded by the Boc group make it an enabling technology for these sophisticated analytical methods.

Research on Tryptophan Metabolism and its Biological Implications

Tryptophan metabolism is a complex network of pathways, with the kynurenine (B1673888) pathway being the major route, accounting for over 95% of tryptophan degradation. nih.govfrontiersin.org This pathway produces a range of neuroactive metabolites, and its dysregulation is linked to various diseases. nih.govnih.gov The use of Boc-tryptophan and its derivatives is instrumental in synthesizing specific tryptophan analogs to probe these metabolic routes.

For example, researchers have synthesized 1-alkyl-tryptophan analogs starting from N-Boc-L-tryptophan to investigate their potential as antitumor agents. nih.gov This process involves protecting the amino group of tryptophan with a Boc group, followed by alkylation and deprotection steps. nih.gov Such studies are crucial for understanding how modifications to the tryptophan structure affect its metabolic fate and biological activity.

The metabolism of tryptophan and its derivatives has significant implications for the immune system. The enzyme indoleamine 2,3-dioxygenase (IDO), a key regulator of the kynurenine pathway, is involved in immune tolerance. frontiersin.org By creating and studying modified tryptophan compounds, researchers can explore how these molecules influence immune cell function and inflammatory responses. This research is vital for developing therapies that target tryptophan metabolism in diseases ranging from cancer to neurodegenerative disorders. nih.govmdpi.com

Table 1: Key Enzymes and Metabolites in Tryptophan Metabolism

| Molecule | Role | Biological Significance |

| Tryptophan (Trp) | Essential amino acid | Precursor for protein synthesis and various bioactive metabolites. researchgate.net |

| Kynurenine (KYN) | Central metabolite in the kynurenine pathway | Implicated in immune regulation and neurological function. nih.gov |

| Indoleamine 2,3-dioxygenase (IDO) | Rate-limiting enzyme | Key regulator of tryptophan catabolism, particularly in immune responses. frontiersin.org |

| Tryptophan 2,3-dioxygenase (TDO) | Rate-limiting enzyme | Primarily located in the liver, degrades excess tryptophan. frontiersin.org |

| Kynurenic Acid (KYNA) | Neuroprotective metabolite | An antagonist of certain glutamate (B1630785) receptors. nih.gov |

| Quinolinic Acid (QUIN) | Neurotoxic metabolite | An agonist of the NMDA receptor, implicated in neurodegenerative diseases. frontiersin.org |

Novel Drug Delivery Systems

Self-Assembly of Boc-Tryptophan Derivatives into Nanoparticles

The field of drug delivery has seen significant advancements through the use of nanoparticle-based systems, which can enhance drug stability, solubility, and bioavailability. Derivatives of Boc-tryptophan have emerged as valuable building blocks for the creation of self-assembling nanostructures. These peptide-based nanoparticles often exhibit excellent biocompatibility and biodegradability. nih.gov

One notable example involves the self-assembly of N-alpha-(9-fluorenylmethyloxycarbonyl)-N(in)-tert-butyloxycarbonyl-L-tryptophan [Fmoc-Trp(Boc)-OH]. nih.govsigmaaldrich.com This modified amino acid derivative has been shown to form stable nanoparticles that are responsive to pH changes. nih.govsigmaaldrich.com Similarly, Boc-protected tyrosine-tryptophan dipeptides can self-assemble into fluorescent nanoparticles, a process that can be enhanced by the presence of metal ions like Zn(ii). nih.gov The resulting nanostructures possess intrinsic fluorescence, which allows for real-time monitoring of their cellular uptake. nih.gov

The self-assembly process is driven by non-covalent interactions, leading to thermodynamically stable supramolecular structures with various morphologies. nih.gov The ability of these Boc-tryptophan derivatives to form well-defined nanoparticles provides a versatile platform for designing novel drug delivery vehicles. nih.gov

Encapsulation and Release of Bioactive Molecules

A key function of these self-assembled nanoparticles is their ability to encapsulate and release bioactive molecules in a controlled manner. rsc.org The nanoparticles formed from Fmoc-Trp(Boc)-OH have demonstrated the capacity to load and release various molecules, including the anti-cancer drug doxorubicin (B1662922). nih.govsigmaaldrich.com Studies have shown that doxorubicin-loaded nanoparticles are more effective at killing glioma cells compared to the drug administered alone, highlighting the potential of these systems to improve therapeutic efficacy. nih.govsigmaaldrich.com

The encapsulation efficiency can be quite high. For instance, nanoparticles formed by Fmoc-Trp(Boc)-OH showed excellent entrapment of the fluorescent dye rhodamine 6G. researchgate.net The release of the encapsulated molecules can be triggered by changes in the environment, such as a shift in pH. nih.gov

Furthermore, these nanoparticle systems can be customized for targeted drug delivery. By modifying the surface of Boc-protected tyrosine-tryptophan dipeptide nanoparticles with an aptamer that recognizes a specific cancer cell surface marker, researchers have demonstrated enhanced delivery of doxorubicin to lung cancer cells while sparing other cell types. nih.gov This targeted approach minimizes off-target effects and represents a significant step towards more precise and effective cancer therapies. nih.gov

Table 2: Drug Delivery Applications of Boc-Tryptophan Derivatives

| Boc-Tryptophan Derivative | Nanostructure | Encapsulated Molecule | Key Finding |

| Fmoc-Trp(Boc)-OH | Self-assembled nanoparticles | Doxorubicin, Rhodamine 6G | Enhanced killing of glioma cells compared to free drug. nih.govsigmaaldrich.com |

| Boc-Tyr-Trp-OH | Zinc-coordinated fluorescent nanoparticles | Doxorubicin | Aptamer-functionalization enabled targeted delivery to lung cancer cells. nih.gov |

Antimicrobial and Biofilm Research

Synthesis and Evaluation of Boc-Protected Tryptophan-Based Dipeptides as Antibacterial Agents

The rise of antibiotic-resistant bacteria has created an urgent need for novel antimicrobial agents. nih.gov Boc-protected tryptophan-based dipeptides have shown promise in this area. In one study, researchers synthesized Boc-Phe-Trp-OMe and Boc-Trp-Trp-OMe and evaluated their antibacterial properties. nih.gov

These dipeptides exhibited broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC90) ranging from 230 to 400 μg/mL. nih.gov A significant finding was their ability to eradicate and disrupt biofilms, which are notoriously difficult to treat. nih.gov The mechanism of action appears to involve the permeabilization of both the outer and inner bacterial membranes. nih.gov

Furthermore, scanning electron microscopy revealed that these dipeptides self-assemble into fibrillar and spherical nanostructures, which likely contributes to their membrane-disrupting activity. nih.gov Importantly, these peptides were found to be non-cytotoxic and non-hemolytic, suggesting a favorable safety profile for potential therapeutic applications. nih.gov This research highlights the potential of using Boc-protected dipeptides as a platform for developing new biomaterials with tailored antibacterial and antibiofilm properties. nih.gov

It has also been observed that certain D-amino acids, including D-tryptophan, can inhibit biofilm formation in Bacillus subtilis. nih.gov While the primary mechanism appears to be related to toxic effects on protein synthesis, this finding further underscores the complex role of tryptophan and its isomers in bacterial processes. nih.gov

Mechanisms of Biofilm Eradication and Disruption

While research specifically detailing the biofilm eradication mechanisms of tert-Butyloxycarbonyltryptophan (Boc-Trp) is limited, broader studies on related compounds provide insights into potential pathways. Dipeptides containing Boc-protected phenylalanine and tryptophan have demonstrated both biofilm eradication and disruption capabilities. nih.gov The proposed mechanism involves membrane permeabilization, affecting both the outer and inner membranes of bacteria. nih.gov This disruption of the cell envelope is a critical step in killing bacteria within the biofilm structure.

Scanning electron microscopy (SEM) analysis of these Boc-protected dipeptides revealed the formation of fibril and spherical nanostructures. nih.gov It is hypothesized that these self-assembled structures contribute to the observed membrane permeabilization and subsequent biofilm breakdown. nih.gov This suggests a physical mechanism of action in addition to any biochemical interactions.

Furthermore, studies on other tryptophan derivatives and related molecules highlight different strategies for biofilm inhibition. For instance, certain tryptophan analogs are being investigated for their potential to interfere with bacterial signaling processes, such as indole signaling, which plays a role in biofilm maintenance. nih.gov Additionally, some D-amino acids, including D-tryptophan, have been shown to trigger biofilm disassembly by causing the release of amyloid fibers that link cells together within the biofilm. nih.gov While not directly involving Boc-Trp, these findings point to the diverse ways tryptophan-related molecules can impact biofilm integrity.

It is important to note that the antibiofilm activity of some compounds, like tert-butyl benzoquinone (TBBQ), is attributed to their ability to kill both growing and non-growing cells within the biofilm by perturbing the cell membrane, rather than by destructuring the biofilm matrix itself. nih.gov This highlights that biofilm eradication can be achieved through direct bactericidal action within the biofilm, a mechanism that could potentially be relevant for Boc-Trp derivatives.

The following table summarizes the minimum inhibitory concentrations (MIC90) of Boc-protected dipeptides against various bacteria, indicating their broad-spectrum antibacterial activity which is a prerequisite for biofilm eradication.

| Bacterial Strain | Boc-Phe-Trp-OMe MIC90 (µg/mL) | Boc-Trp-Trp-OMe MIC90 (µg/mL) |

| Escherichia coli | 250 | 230 |

| Pseudomonas aeruginosa | 300 | 280 |

| Staphylococcus aureus | 400 | 350 |

| Bacillus subtilis | 350 | 300 |

Data sourced from a study on Boc-protected dipeptides. nih.gov

Applications in Boron Neutron Capture Therapy (BNCT)

Boron Neutron Capture Therapy (BNCT) is a targeted radiation therapy that utilizes the nuclear capture reaction between non-radioactive boron-10 (B1234237) (¹⁰B) and thermal neutrons. nih.govnih.govacs.org This reaction produces high-energy alpha particles and lithium-7 (B1249544) nuclei, which have a short range in tissue, allowing for the selective destruction of tumor cells that have accumulated ¹⁰B. nih.gov

The effectiveness of BNCT is highly dependent on the selective delivery of sufficient quantities of ¹⁰B to tumor cells. mdpi.com Boc-protected tryptophan derivatives have emerged as promising carriers for boron due to their potential for enhanced uptake and accumulation in cancer cells. nih.govnih.govacs.org The tert-butyloxycarbonyl (Boc) protecting group is thought to facilitate the penetration of the boronated tryptophan molecule across the cell membrane. nih.gov

Research has shown that fully Boc-protected boronated tryptophan derivatives, such as TriBoc tryptophan derivatives, exhibit significant boron accumulation in tumor cells. nih.govnih.gov For example, TB-6-BT, a tri-Boc protected 6-boronotryptophan, achieved a boron-10 concentration of 300 ppm in both U87-MG and LN229 brain tumor cell lines. nih.govnih.govacs.org This level of accumulation is crucial for a successful therapeutic effect in BNCT.

The transport of these boronated tryptophan derivatives into cancer cells is often mediated by the L-type Amino Acid Transporter 1 (LAT1), which is frequently overexpressed in various cancers. nih.govacs.orgnih.gov Molecular dynamics simulations have been used to investigate the transport mechanism of these derivatives, confirming their interaction with LAT1. nih.govacs.org

The assessment of boronated tryptophan derivatives for BNCT involves evaluating their boron accumulation, tumor-to-normal tissue ratio (T/N ratio), and ultimately, their therapeutic efficacy. nih.govnih.govacs.org In vitro studies have demonstrated that certain Boc-protected boronated tryptophan derivatives achieve higher boron concentrations in tumor cells compared to the clinically used agent, l-p-boronophenylalanine (l-BPA). nih.govnih.govacs.org

For instance, TB-5-BT, a tri-Boc protected 5-boronotryptophan, showed a remarkable T/N ratio of over 9.66 in LN229 cells, significantly higher than the T/N ratio of 2.3 observed for l-BPA. nih.govnih.govacs.org This high selectivity is critical for minimizing damage to surrounding healthy tissues during BNCT.

The following table presents the boron accumulation and tumor-to-normal ratios for several Boc-protected boronated tryptophan derivatives in different cancer cell lines.

| Derivative | Cell Line | Boron-10 Accumulation (ppm) | Tumor/Normal (T/N) Ratio | Incubation Time (hours) |

| TB-5-BT | U87-MG | 300 | Not Reported | 2 |

| TB-5-BT | LN229 | >100 | >9.66 | 1 |

| DBA-5-BT | U87-MG | 300 | Not Reported | 2 |

| TB-6-BT | U87-MG & LN229 | 300 | 5.19 - 5.25 | 4 |

Data sourced from studies on boron accumulation in brain tumor cells. nih.govnih.govacs.org

These promising in vitro results suggest that Boc-protected boronated tryptophan derivatives warrant further investigation in preclinical animal models to fully assess their potential as effective agents for BNCT. nih.govnih.govacs.org

Imaging and Diagnostics

The unique metabolic pathways of tryptophan in various diseases, particularly cancer, make its derivatives valuable for the development of diagnostic and imaging agents.

The synthesis of tryptophan analogs, often involving the use of Boc protection during the process, is a key area of research for creating potential anti-neoplastic agents. nih.gov While the primary goal is therapeutic, the development of these compounds also contributes to a better understanding of tryptophan metabolism in tumor cells, which is fundamental for diagnostics. The overexpression of tryptophan transporters like LAT1 in tumor cells provides a target for the delivery of diagnostic molecules. nih.gov By designing tryptophan derivatives that are selectively taken up by cancer cells, it is possible to develop probes for detecting and characterizing tumors.

Positron Emission Tomography (PET) is a powerful imaging technique that can visualize and quantify metabolic processes in the body. Radiotracers derived from tryptophan are being developed to image the activity of tryptophan transporters and metabolic pathways in vivo. nih.govnih.gov

One such radiotracer is ¹⁸F-Fluoropropoxytryptophan (¹⁸F-FTP). nih.gov The development of an automated, cGMP-grade synthesis for ¹⁸F-FTP has made it more accessible for clinical research. nih.gov This radiotracer allows for the assessment of tryptophan transporter systems, which can be valuable for cancer diagnosis, treatment planning, and monitoring therapeutic response. nih.gov

In vitro studies have shown that ¹⁸F-FTP is taken up by human prostate cancer cells. nih.gov The use of the fluorine-18 (B77423) (¹⁸F) isotope, with its 110-minute half-life, is advantageous for clinical PET imaging as it allows for repeated imaging and distribution to multiple sites. nih.gov This is an improvement over carbon-11 (B1219553) (¹¹C) labeled tracers, which have a much shorter half-life of 20 minutes. nih.gov

Preclinical studies with another F-18 labeled tryptophan derivative, 1-(2-[¹⁸F]fluoroethyl)-L-tryptophan (L-[¹⁸F]FETrp), have shown promising results in animal models of neurofibromatosis type 1. mdpi.com This tracer demonstrated comparable tumor uptake to the widely used [¹⁸F]FDG but with a significantly higher tumor-to-brain ratio, which is advantageous for imaging brain tumors. mdpi.com

The following table summarizes key characteristics of some F-18 labeled tryptophan radiotracers.

| Radiotracer | Application | Key Findings |

| ¹⁸F-Fluoropropoxytryptophan (¹⁸F-FTP) | Tryptophan Transporter Imaging | Automated synthesis developed; shows uptake in human prostate cancer cells in vitro. nih.gov |

| 1-(2-[¹⁸F]fluoroethyl)-L-tryptophan (L-[¹⁸F]FETrp) | Tumor Imaging (Neurofibromatosis Type 1) | Comparable tumor uptake to [¹⁸F]FDG with a significantly higher tumor-to-brain ratio in an animal model. mdpi.com |

| 5-(2-¹⁸F-fluoroethoxy)-L-tryptophan (¹⁸F-FEHTP) | PET Probe for Tumor Imaging | Evaluated for in vitro and in vivo characteristics. nih.gov |

These developments highlight the potential of Boc-tryptophan and its derivatives not only as therapeutic agents but also as foundational molecules for creating advanced diagnostic and imaging tools.

Analytical and Spectroscopic Characterization in Research Using Boc Tryptophan

Spectroscopic Analysis of Boc-Tryptophan and its Derivatives

Spectroscopic methods provide detailed information about the molecular structure and composition of Boc-tryptophan and its derivatives. Techniques such as Nuclear Magnetic Resonance (NMR), mass spectrometry (MS), and UV-Vis and fluorescence spectroscopy are indispensable tools in the modern chemistry laboratory.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the detailed molecular structure of Boc-tryptophan and its derivatives. omicsonline.org Both ¹H and ¹³C NMR are used to confirm the presence of the Boc protecting group and the integrity of the tryptophan indole (B1671886) ring. rsc.org

In ¹H NMR spectra of Boc-L-tryptophan, characteristic signals include those for the tert-butyl protons of the Boc group, which typically appear as a singlet in the upfield region, and the aromatic protons of the indole ring, which resonate in the downfield region. rsc.orgnih.gov For derivatives like N-Boc-tosylpropoxytryptophan methyl ester and N-Boc-fluoropropoxytryptophan methyl ester, distinct shifts in the proton signals provide clear evidence of successful modification. researchgate.net

Furthermore, NMR is crucial for identifying side products that may arise during synthesis. For instance, in the preparation of N-in-Boc-protected tryptophan derivatives, NMR can help to distinguish between the desired product and any unreacted starting material or byproducts formed through reactions at other sites on the molecule. rsc.org The purity of compounds like Boc-Trp(Boc)-OH is often confirmed by NMR, in conjunction with other techniques. avantorsciences.com

Table 1: Representative ¹H NMR Data for Boc-Tryptophan Derivatives

| Compound | Solvent | Chemical Shift (δ) in ppm |

|---|---|---|

| Boc-Trp-OH | CDCl₃ | 7.57 (d, 1H), 7.31 (d, 1H) nih.gov |

| 4,6-difluoro-Trp | D₂O | 7.22 (s, 1H), 7.08 (dd, 1H), 6.83–6.69 (m, 1H), 4.01 (dd, 1H), 3.53 (dd, 1H), 3.20 (dd, 1H) ehu.es |

This table is for illustrative purposes and specific chemical shifts can vary based on experimental conditions.

Mass spectrometry (MS) is an essential analytical technique that provides information about the mass-to-charge ratio of molecules, thereby allowing for the determination of molecular weight and elemental composition. When coupled with liquid chromatography (LC), LC/MS enables the separation of complex mixtures followed by the mass analysis of individual components.

High-Resolution Mass Spectrometry (HRMS) offers highly accurate mass measurements, which can be used to confirm the elemental formula of Boc-tryptophan and its derivatives. For example, the theoretical monoisotopic mass of Boc-Trp(Boc)-OH is 404.19473662 Da, a value that can be precisely verified by HRMS. nih.gov Similarly, the molecular weight of Boc-Trp-OH is 304.34 g/mol . scbt.com

LC/MS is also invaluable for monitoring the progress of reactions and for quantifying the amount of product formed. In the synthesis of tryptophan derivatives, LC/MS can be used to track the consumption of starting materials and the appearance of the desired product, as well as any side products. frontiersin.org

The indole ring of tryptophan exhibits intrinsic ultraviolet (UV) absorbance and fluorescence, properties that are retained in its Boc-protected derivatives. These spectroscopic characteristics are widely exploited for the detection and quantification of Boc-tryptophan and related compounds.

UV-Vis spectroscopy can be used to determine the concentration of Boc-tryptophan in solution, with a maximum absorbance typically around 280 nm. researchgate.netresearchgate.net This method is often used in conjunction with HPLC for quantitative analysis.

Fluorimetric detection offers higher sensitivity and selectivity compared to UV detection. The fluorescence of the tryptophan moiety can be measured with an excitation wavelength of approximately 295 nm and an emission wavelength around 340 nm. nih.govbiocat.com The fluorescence properties of tryptophan analogues can be significantly different from the parent amino acid, a feature that can be exploited in various research applications, such as studying protein conformational changes. nih.gov

Table 2: Spectroscopic Properties of Tryptophan and a Derivative

| Compound | Maximum Absorption (nm) | Maximum Emission (nm) |

|---|---|---|

| L-tryptophan | 280 nih.gov | ~350 nih.gov |

Data is dependent on solvent and pH conditions.

Chromatographic Purification and Analysis

Chromatographic techniques are central to the purification and analysis of Boc-tryptophan and its derivatives, ensuring that these compounds meet the high purity standards required for their intended applications.

High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity of Boc-tryptophan and its derivatives. By employing a stationary phase and a mobile phase, HPLC separates components of a mixture based on their differential partitioning between the two phases. Reversed-phase HPLC, using a nonpolar stationary phase and a polar mobile phase, is commonly used for the analysis of these compounds. nih.gov

The purity of commercially available Boc-tryptophan derivatives, such as Fmoc-Trp(Boc)-OH and Boc-Trp(For)-OH, is often specified as ≥97.0% as determined by HPLC. ottokemi.comsigmaaldrich.comsigmaaldrich.com HPLC methods are developed to provide rapid and efficient separation, with analysis times often under 10 minutes. nih.gov The stability of tryptophan in aqueous solutions under various temperature conditions has also been successfully analyzed using HPLC with UV detection at 280 nm. researchgate.net

Beyond analytical assessment, preparative HPLC can be used to purify larger quantities of Boc-tryptophan derivatives to a high degree of purity.

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique that is extensively used to monitor the progress of chemical reactions involving Boc-tryptophan. avantorsciences.comscbt.comnih.gov By spotting a small amount of the reaction mixture onto a TLC plate and developing it with an appropriate solvent system, the separation of starting materials, products, and byproducts can be visualized. iitg.ac.inthieme.de

The separated spots can be detected by their UV absorbance or by staining with a developing agent such as ninhydrin, which reacts with free amino groups to produce a colored spot. reachdevices.com The retention factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property for a given compound and solvent system. iitg.ac.in TLC is an invaluable tool for quickly determining the optimal reaction time and for assessing the completeness of a reaction before proceeding with workup and purification. thieme.denih.gov It is also used to confirm the purity of the final product, with some suppliers specifying a purity of ≥98% by TLC. avantorsciences.comsigmaaldrich.com

Evaluation of Stereochemical Purity in Boc-Tryptophan Analogs

High-Performance Liquid Chromatography (HPLC) is the predominant technique for evaluating the stereochemical purity of Boc-tryptophan analogs. The method relies on the use of a Chiral Stationary Phase (CSP) or a Chiral Mobile Phase Additive (CMPA) to create a diastereomeric interaction with the enantiomers, leading to differential retention times and subsequent separation.

Research has demonstrated the efficacy of various CSPs for this purpose. Macrocyclic glycopeptide-based CSPs, such as those based on teicoplanin (e.g., CHIROBIOTIC T) and ristocetin (B1679390) A (e.g., CHIROBIOTIC R), have proven to be highly effective for the chiral analysis of N-blocked amino acids, including t-BOC derivatives. sigmaaldrich.com For t-BOC amino acids, separations are typically achieved using reversed-phase mode. sigmaaldrich.com The use of volatile buffers like ammonium (B1175870) trifluoroacetate (B77799) in the mobile phase makes these methods compatible with mass spectrometry (LC/MS), allowing for highly sensitive detection. sigmaaldrich.com

Another successful approach involves Cinchona alkaloid-based zwitterionic CSPs. nih.gov A study on the enantiomeric separation of monosubstituted tryptophan derivatives, including 6-chloro-l-tryptophan (B15053), utilized a zwitterionic CSP [CHIRALPAK® ZWIX(+)]. nih.gov This method, which does not require prior derivatization of the analyte, achieved efficient separation using a mobile phase of methanol (B129727) and water (98/2) containing formic acid (FA) and diethylamine (B46881) (DEA) as additives. nih.gov The research reported excellent separation factors (α > 1.25) and successfully determined the optical purity of the synthesized 6-chloro-l-tryptophan to be greater than 99.0%. nih.gov

Capillary Electrophoresis (CE) represents an alternative method for the chiral resolution of tryptophan derivatives. nih.gov This technique employs chiral selectors added to the background electrolyte. Studies have investigated the use of proteins, such as bovine serum albumin (BSA) and canine serum albumin (CSA), as chiral selectors, noting that the degree of stereoselectivity is dependent on both the albumin species and the specific functional groups on the tryptophan derivative. nih.gov

The detailed findings from these research applications are summarized in the interactive table below, highlighting the conditions and outcomes of stereochemical purity evaluations for various tryptophan analogs.

Table 1: Analytical Methods for Stereochemical Purity of Tryptophan Analogs

| Analyte/Analog | Analytical Method | Chiral Stationary Phase (CSP) / Selector | Mobile Phase / Electrolyte | Key Findings | Reference |

|---|---|---|---|---|---|

| t-BOC Amino Acids | HPLC | Macrocyclic Glycopeptides (CHIROBIOTIC T, CHIROBIOTIC R) | Reversed-Phase Mode | Viable choice for separation; compatible with LC/MS. | sigmaaldrich.com |

| 6-chloro-l-tryptophan | HPLC | Cinchona alkaloid-based zwitterionic CSP [CHIRALPAK® ZWIX(+)] | Methanol/H₂O (98/2) with 25–75 mM Formic Acid and 20–50 mM Diethylamine | Determined optical purity >99.0%; Separation factor (α) > 1.25. | nih.gov |

| Monosubstituted Trp Derivatives | HPLC | Cinchona alkaloid-based zwitterionic CSP | Methanol/H₂O with Formic Acid and Diethylamine | Efficient enantiomeric separations without derivatization. | nih.gov |

| Tryptophan Derivatives | Capillary Electrophoresis (CE) | Bovine Serum Albumin (BSA), Canine Serum Albumin (CSA) | Background electrolyte with chiral selector | Stereoselectivity depends on albumin species and analyte's functional groups. | nih.gov |

Future Directions and Emerging Research Avenues

Development of Novel Protecting Groups for Tryptophan Indole (B1671886) Nitrogen

The tert-butyloxycarbonyl (Boc) group is primarily used to protect the α-amino group of tryptophan. However, the indole nitrogen of the tryptophan side chain also requires protection during peptide synthesis to prevent unwanted side reactions, such as tert-butylation during the acidolytic removal of Boc groups. nih.gov While the Boc group itself has been used for indole nitrogen protection, its application has been explored alongside other strategies. rsc.orggoogle.com

The search for more effective protecting groups for the indole nitrogen is an active area of research. The ideal protecting group should be stable under the conditions of peptide synthesis but easily removable without damaging the peptide. Some of the protecting groups that have been investigated include:

Nin-Formyl (For): This group can prevent the tert-butylation of the indole ring but has limited use due to side reactions like the hydrogenation of the indole to a 2,3-dihydroindole and its instability under various experimental conditions. nih.govgoogle.com

Nin-2,4-dimethylpent-3-yloxycarbonyl (Doc): A newer development, the Doc group is stable against nucleophiles and trifluoroacetic acid, preventing alkylation side reactions. It can be cleaved by strong acids, making it compatible with Boc solid-phase peptide synthesis (SPPS). rsc.org

Nin-2,2,2-trichloroethoxycarbonyl (Troc): The Troc group is resistant to strong acidic conditions and can be removed by cadmium dust in acetic acid or under basic conditions. oup.com